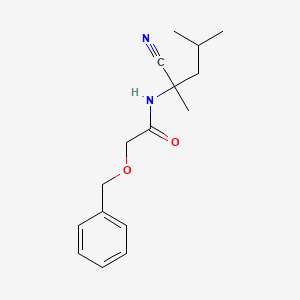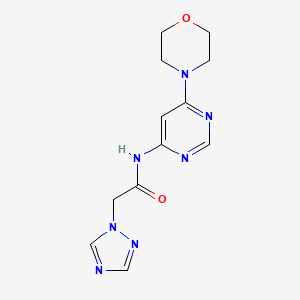
N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C12H15N7O2 and its molecular weight is 289.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Some novel derivatives, including N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, have been synthesized and investigated for their antimicrobial activity. These compounds have shown potential against selected bacterial and fungal strains, indicating their potential as antimicrobial agents. The structures of these compounds were confirmed using spectroscopic techniques, such as 1H NMR, infrared, and mass spectrometry, establishing a foundation for further exploration in the realm of antimicrobial research (J.J. Majithiya & B. Bheshdadia, 2022).
Antibacterial and Antifungal Evaluation
Further research into 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides has highlighted their significant antibacterial and antifungal activities. These compounds were synthesized and evaluated in vitro, showing excellent antibacterial activity against beta-Hemolytic streptococcus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas, and antifungal activity against Aspergillus flavus, Microsporum gypsum, Mucor, and Rhizopus (V. Kanagarajan, J. Thanusu, & M. Gopalakrishnan, 2010).
Synthesis and Characterization
The design and synthesis of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides have been documented, providing insights into the chemical properties and potential applications of these compounds. The synthesis process involves condensation reactions, highlighting the chemical versatility and potential for further functionalization of this compound derivatives (V. Kanagarajan, J. Thanusu, & M. Gopalakrishnan, 2010).
Chemotherapeutic Value
An efficient synthetic route has been developed to explore a wide variety of 1H-1,2,3-triazol-1-yl-N-(4-phenylpyrimidin-2-yl)acetamide derivatives. This work highlights the chemotherapeutic value of morpholino-pyrimidine derivatives, suggesting their potential in treating a wide class of diseases, including cancer, bacterial, fungal, and malarial diseases. The structural elucidation of these derivatives was completed using spectroscopic techniques, emphasizing their broad application in pharmaceutical research (Sachin M. Sitapara, J. H. Pandya, & C. Pashavan, 2022).
Anticonvulsant Agents
Research into benzothiazole derivatives has unveiled N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides as promising anticonvulsant leads. This highlights the potential of incorporating the morpholino group into compounds aimed at central nervous system disorders. In vivo and in silico evaluations suggest these compounds' suitability as anticonvulsant agents with favorable drug-likeness and pharmacokinetic profiles (M. Amir, Sabaa Asif, Israr Ali, & M. Hassan, 2011).
Propiedades
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O2/c20-12(6-19-9-13-7-16-19)17-10-5-11(15-8-14-10)18-1-3-21-4-2-18/h5,7-9H,1-4,6H2,(H,14,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCJYWHSSUUMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2759168.png)

![N-(2-chloro-4-fluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2759170.png)
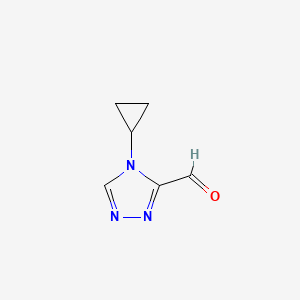
![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2759172.png)
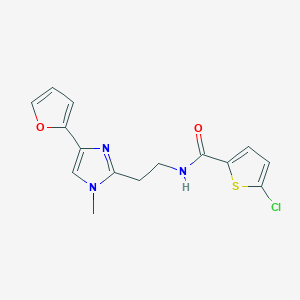
![N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2759174.png)
![2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2759175.png)
![4-(1,6,7-Trimethyl-2,4-dioxo-3-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzenesulfonamide](/img/structure/B2759179.png)
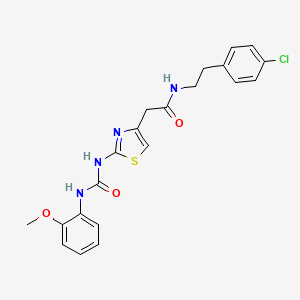
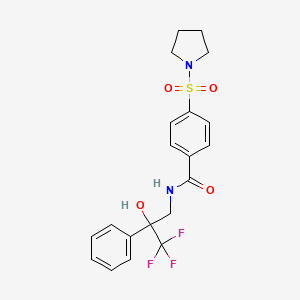
![2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2759184.png)
